Benzonitrile, 4-[(phenylimino)methyl]-
Description
Benzonitrile, 4-[(phenylimino)methyl]- (IUPAC name: 4-[(Phenylimino)methyl]benzonitrile), also known as 4-(benzylideneamino)benzonitrile, is a Schiff base derivative of benzonitrile. Its structure features a benzonitrile core substituted at the para position with a phenyliminomethylene group (-CH=N-C₆H₅). This compound is synthesized via condensation reactions between 4-aminobenzonitrile and benzaldehyde derivatives under acidic or catalytic conditions .
Schiff bases like this are widely studied for their coordination chemistry, serving as ligands for transition metals in catalysis and materials science .
Properties
CAS No. |
22257-39-2 |
|---|---|
Molecular Formula |
C14H10N2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-(phenyliminomethyl)benzonitrile |
InChI |
InChI=1S/C14H10N2/c15-10-12-6-8-13(9-7-12)11-16-14-4-2-1-3-5-14/h1-9,11H |
InChI Key |
ANKSANOFAARSSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Pinner Reaction-Mediated Synthesis via Triazole Intermediates
Synthesis of 4-(Azidomethyl)Benzonitrile
The foundational step involves converting 4-cyanobenzyl bromide to 4-(azidomethyl)benzonitrile through nucleophilic substitution. Sodium azide (NaN₃) in a dimethylformamide (DMF)/water mixture facilitates this transformation under controlled temperatures (<15°C). The reaction proceeds quantitatively, yielding the azide as a light yellow oil after extraction with toluene and drying over MgSO₄. Critical precautions include diluting the mixture with toluene post-reaction to prevent hazardous azide precipitation.
Click Chemistry for Triazole Formation
The azide intermediate undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl alcohol to form 4-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile . Optimal conditions require a CuSO₄/sodium ascorbate catalyst system in a tert-butanol/water solvent mixture at 55°C for 6 hours, achieving >80% yield. Elevated temperatures accelerate crystal formation, simplifying isolation via filtration.
Pinner Reaction and Amidination
The triazole derivative is subjected to a Pinner reaction under anhydrous conditions. Saturation with dry HCl gas in absolute ethanol at 5°C generates the imino ester intermediate, which reacts with aniline (phenylamine) to yield Benzonitrile, 4-[(phenylimino)methyl]- . Ammonolysis occurs exothermically, necessitating controlled addition of aniline to avoid side reactions. Purification via silica gel chromatography (eluent: dichloromethane/methanol, 7:1 v/v) affords the final product in 51–81% yield, depending on stoichiometry and amine reactivity.
Key Reaction Parameters:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature (CuAAC) | 55°C | Maximizes triazole formation |
| Solvent (Pinner reaction) | Absolute ethanol | Prevents hydrolysis |
| Aniline stoichiometry | 4:1 (amine:imino ester) | Reduces dimerization |
Alternative Pathways: Halogen Displacement and Direct Condensation
Nucleophilic Aromatic Substitution
A patent-derived method involves reacting 4-halomethyl benzonitrile (X = Cl, Br) with 1,2,4-triazole in acetone using cesium carbonate (Cs₂CO₃) as a base. While this route primarily targets triazole derivatives, substituting triazole with aniline under analogous conditions could theoretically yield the target compound. However, competing elimination reactions and poor nucleophilicity of aniline in polar aprotic solvents limit practicality.
Comparative Analysis of Synthetic Routes
Mechanistic Considerations and Byproduct Mitigation
Pinner Reaction Byproducts
Hydrolysis of the imino ester intermediate in the presence of moisture generates 4-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzamide , necessitating strict anhydrous conditions. Implementing molecular sieves or inert gas atmospheres during imidate formation minimizes this side reaction.
Industrial-Scale Adaptations
For kilogram-scale production, continuous flow reactors enhance safety during azide synthesis by minimizing batch exposure. Additionally, substituting column chromatography with antisolvent crystallization (e.g., ether/ethanol mixtures) reduces costs without compromising purity.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[(phenylimino)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes and amides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenylimino group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include oximes, amides, and primary amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzonitrile, 4-[(phenylimino)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Benzonitrile derivatives are used in the production of dyes, pesticides, and advanced coatings.
Mechanism of Action
The mechanism of action of benzonitrile, 4-[(phenylimino)methyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effects .
Comparison with Similar Compounds
Molecular and Structural Comparisons
The following table summarizes key molecular parameters of 4-[(phenylimino)methyl]benzonitrile and related benzonitrile derivatives:
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., -SO₂CH₃ in ) increase polarity and reactivity toward nucleophilic substitution, whereas bulky substituents (e.g., isopropyl in ) enhance thermal stability . The phenylimino group in the target compound introduces conjugation, enabling π-π interactions critical for ligand-metal binding .
Biological Activity
Benzonitrile, 4-[(phenylimino)methyl]- (also known as phenylimino benzonitrile), is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C14H12N2
- Molecular Weight : 224.26 g/mol
The structural formula can be represented as:
This structure features a benzonitrile moiety with a phenylimino group, which plays a crucial role in its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to benzonitrile, 4-[(phenylimino)methyl]- exhibit notable antimicrobial properties. A study evaluating various Schiff bases, including those related to benzonitrile derivatives, found significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compounds displayed zones of inhibition ranging from 17 mm to 28 mm at concentrations of 6.25 μg/mL against pathogens such as Escherichia coli and Staphylococcus aureus .
Anticancer Activity
Benzonitrile derivatives have been investigated for their potential anticancer properties. In particular, studies have shown that certain derivatives can inhibit aromatase, an enzyme implicated in estrogen biosynthesis, which is critical in breast cancer progression. For instance, derivatives based on similar structures demonstrated binding affinities with IC50 values in the low nanomolar range (0.04 nM) . This suggests that benzonitrile derivatives could serve as promising candidates for breast cancer treatment.
The mechanism through which benzonitrile, 4-[(phenylimino)methyl]- exerts its biological effects primarily involves:
- Enzyme Inhibition : The compound can bind to specific enzymes or receptors, inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : It may modulate receptor signaling pathways, affecting cell proliferation and apoptosis.
These interactions are influenced by the presence of functional groups within the compound's structure, particularly the imine and nitrile groups.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of benzonitrile derivatives:
- Synthesis and Evaluation : A study synthesized several novel Schiff bases derived from benzonitrile and assessed their antibacterial activities against multiple bacterial strains. The results indicated promising antibacterial effects, particularly against Staphylococcus aureus .
- DFT Studies : Density Functional Theory (DFT) studies have been conducted to analyze the electronic properties of related compounds. These studies revealed insights into the HOMO-LUMO energy levels and predicted reactivity patterns that correlate with biological activity .
- Crystal Structure Analysis : Detailed crystal structure analyses have provided information on molecular interactions within solid-state environments, which can influence biological activity. For example, the presence of intramolecular hydrogen bonds was noted to stabilize certain conformations relevant for biological interactions .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| Benzonitrile | Antimicrobial, anticancer | Contains phenylimino and nitrile groups |
| 4-[(E)-{[4-(4-methylpiperidin-1-yl)phenyl]imino}methyl]benzaldehyde | Anticancer | Lacks nitrile group; different reactivity |
| 4-(((4-Iodophenyl)methyl)-4H-1,2,4-triazol-4-ylamino)-benzonitrile | Aromatase inhibitor | High binding affinity for aromatase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
